molecular formula C10H10F2O4 B13601952 (3,4-Dimethoxyphenyl)-difluoroacetic acid

(3,4-Dimethoxyphenyl)-difluoroacetic acid

Cat. No.: B13601952
M. Wt: 232.18 g/mol
InChI Key: YYYODAOLDZONQG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a difluoroacetic acid moiety attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to the 3,4-dimethoxyphenyl precursor. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at low temperatures to ensure the stability of the difluorocarbene intermediate.

Industrial Production Methods: Industrial production of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoroacetic acid group to a difluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-2,2-difluoromethyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Lacks the difluoroacetic acid group, resulting in different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)acetic acid: Similar structure but without the difluoro substitution, leading to variations in reactivity and applications.

    3,4-Dimethoxyphenethylamine: An analogue with an amine group instead of the difluoroacetic acid moiety, used in different research contexts.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H10F2O4/c1-15-7-4-3-6(5-8(7)16-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

YYYODAOLDZONQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC

Origin of Product

United States

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